molecular formula C16H14ClN3O B2569330 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396791-32-4

2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2569330
CAS No.: 1396791-32-4
M. Wt: 299.76
InChI Key: YAMBDDJWIFVJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
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Scientific Research Applications

Herbicide Applications

  • Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, are used as selective pre-emergent or early post-emergent herbicides. They control annual grasses and broad-leaved weeds in various crops, such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soyabeans, and sugarcane (Weisshaar & Böger, 1989).

Corrosion Inhibition

  • 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in preventing corrosion in acidic and oil mediums has been demonstrated, with particular efficiency at certain concentrations (Yıldırım & Cetin, 2008).

Oxidation Reactivity Studies

  • The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide compounds has been explored, yielding various products that have potential applications in organic synthesis and possibly in pharmacology (Pailloux et al., 2007).

Applications in Solar Cells

  • Certain benzothiazolinone acetamide analogs, including compounds with chlorophenyl and pyridyl groups, have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). They demonstrate good light harvesting efficiency and free energy of electron injection, which are crucial for photovoltaic applications (Mary et al., 2020).

Antimicrobial Applications

  • A variety of derivatives, such as thiohydrazonates and pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibit promising inhibitory activity against different bacterial strains, showcasing their potential in medical and pharmaceutical research (Mekky & Sanad, 2019).

Antitumor and Antioxidant Evaluation

  • Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and screened for cytotoxicity and antioxidant activities. These compounds showed promising results, indicating their potential in developing new antitumor therapies (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes contribute to the understanding of the role of hydrogen bonding in self-assembly processes and their potential applications in biochemistry and materials science (Chkirate et al., 2019).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBDDJWIFVJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.